18-Hydroxyprogesterone 18-Hydroxyprogesterone
Brand Name: Vulcanchem
CAS No.: 596-69-0
VCID: VC1634531
InChI: InChI=1S/C21H30O3/c1-13(23)17-5-6-19-16-4-3-14-11-15(24)7-9-20(14,2)18(16)8-10-21(17,19)12-22/h11,16-19,22H,3-10,12H2,1-2H3/t16-,17-,18+,19+,20+,21+/m1/s1
SMILES: CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)CO
Molecular Formula: C21H30O3
Molecular Weight: 330.5 g/mol

18-Hydroxyprogesterone

CAS No.: 596-69-0

Cat. No.: VC1634531

Molecular Formula: C21H30O3

Molecular Weight: 330.5 g/mol

* For research use only. Not for human or veterinary use.

18-Hydroxyprogesterone - 596-69-0

Specification

CAS No. 596-69-0
Molecular Formula C21H30O3
Molecular Weight 330.5 g/mol
IUPAC Name (8R,9S,10R,13R,14S,17S)-17-acetyl-13-(hydroxymethyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Standard InChI InChI=1S/C21H30O3/c1-13(23)17-5-6-19-16-4-3-14-11-15(24)7-9-20(14,2)18(16)8-10-21(17,19)12-22/h11,16-19,22H,3-10,12H2,1-2H3/t16-,17-,18+,19+,20+,21+/m1/s1
Standard InChI Key QFNCSEWPJSDMED-OFELHODLSA-N
Isomeric SMILES CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)CO
SMILES CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)CO
Canonical SMILES CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)CO

Introduction

Chemical Structure and Properties

18-Hydroxyprogesterone (C₂₁H₃₀O₃) is a steroid hormone with a molecular weight of 330.5 g/mol . The compound features a hydroxyl group at the 18-position of the progesterone backbone, distinguishing it from other progesterone derivatives such as 17-hydroxyprogesterone. The chemical structure of 18-hydroxyprogesterone consists of a four-ring system characteristic of steroid hormones, with the addition of specific functional groups that determine its biochemical properties.

Physical and Chemical Characteristics

The molecular structure of 18-hydroxyprogesterone includes:

PropertyValue
Molecular FormulaC₂₁H₃₀O₃
Molecular Weight330.5 g/mol
IUPAC Name18-Hydroxypregn-4-ene-3,20-dione
Physical StateSolid (at standard conditions)
Creation Date in PubChem2005-08-08
Last Modified2025-02-22

18-Hydroxyprogesterone features a pregn-4-ene-3,20-dione structure with a hydroxyl group at the 18 position. This specific positioning of the hydroxyl group gives the compound its unique chemical identity and potentially its distinct biological properties .

Nomenclature and Identification

18-Hydroxyprogesterone is known by several names and identifiers in scientific and regulatory contexts. These identifiers are critical for accurately referencing the compound in scientific literature, regulatory documents, and chemical databases.

Standard Identifiers

Identifier TypeValue
CAS Registry Number596-69-0
European Community (EC) Number209-889-1
DSSTox Substance IDDTXSID80975005
Nikkaji NumberJ252.485F
WikidataQ82959488

Synonyms and Alternative Names

The compound is also known by several synonyms in scientific literature:

  • 18-Hydroxyprogesterone

  • 18-Hydroxypregn-4-ene-3,20-dione

  • Pregn-4-ene-3,20-dione, 18-hydroxy-

  • DTXCID901402418

  • SCHEMBL572282

These various identifiers and names facilitate cross-referencing across different chemical databases and scientific publications.

Differentiation from Related Compounds

It is important to distinguish 18-hydroxyprogesterone from other closely related steroid hormones, particularly 17-hydroxyprogesterone (17-OHP) and hydroxyprogesterone caproate, which appear more frequently in clinical literature.

Comparison with 17-Hydroxyprogesterone

17-Hydroxyprogesterone (17-OHP) is a steroid hormone produced by the adrenal glands and sex glands . Unlike 18-hydroxyprogesterone, 17-OHP plays a significant role in the production of cortisol and is clinically important in the diagnosis of congenital adrenal hyperplasia (CAH) . The structural difference between these compounds—hydroxylation at position 17 versus position 18—results in different biological activities and clinical applications.

Biological Significance

Unlike 17-hydroxyprogesterone, which has well-documented roles in steroid hormone biosynthesis and clinical significance in conditions like congenital adrenal hyperplasia, specific information about the biological role of 18-hydroxyprogesterone is limited in the available scientific literature.

Research Status and Future Directions

The current body of scientific literature appears to contain limited specific research on 18-hydroxyprogesterone compared to related compounds like 17-hydroxyprogesterone and hydroxyprogesterone caproate. This presents opportunities for future research to explore:

  • The specific biological role of 18-hydroxyprogesterone in steroid hormone pathways

  • Potential clinical significance in endocrine disorders

  • Comparative studies with other hydroxyprogesterone compounds

  • Development of specific and sensitive detection methods

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